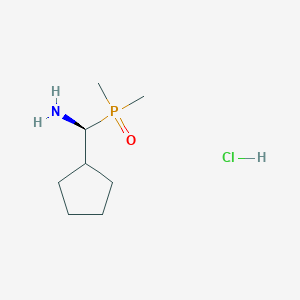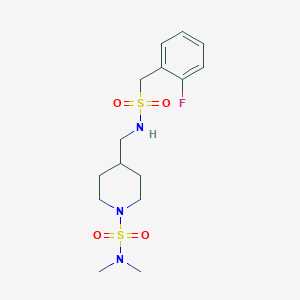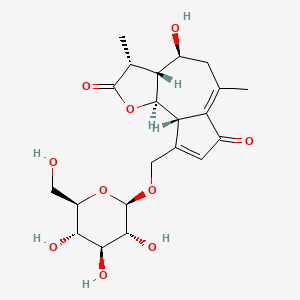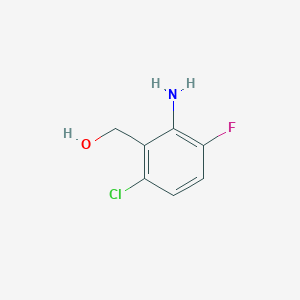
(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2343964-38-3 . It has a molecular weight of 211.67 . The IUPAC name for this compound is (S)-(amino(cyclopentyl)methyl)dimethylphosphine oxide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18NOP.ClH/c1-11(2,10)8(9)7-5-3-4-6-7;/h7-8H,3-6,9H2,1-2H3;1H/t8-;/m0./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Reaction with Zinc(II) Chloride
The reaction of (dimethylphosphoryl)methanamine with zinc(II) chloride in hydrochloric acid solution results in the formation of the zwitterionic complex dpmaHZnCl3, showcasing its potential in synthesizing zwitterionic complexes with metal ions. This reaction produces structurally unique polymorphs with distinct intermolecular hydrogen bonding schemes, highlighting its utility in the study of crystallography and materials science (Reiss, 2015).
Copper Complex Formation
Equimolar reaction of (dimethylphosphoryl)methanamine with copper(II) chloride dihydrate in concentrated hydrochloric acid forms a new transition metal complex. This illustrates its role in coordination chemistry, enabling the synthesis of complexes with specific geometric configurations and studying their crystal structures and hydrogen bonding patterns (Richert et al., 2014).
Hydrolysis and Degradation Studies
Investigations into the kinetics and mechanisms of hydrolysis of cyclopentolate hydrochloride in alkaline solutions can offer insights into its stability and degradation pathways. Such studies are crucial for understanding the environmental fate and breakdown processes of this compound under various pH conditions (Roy, 1995).
Spectroscopic and Structural Analysis
Synthesis and detailed spectroscopic analysis, along with crystal structure determination, provide a deep understanding of the chemical and physical properties of complexes formed with (dimethylphosphoryl)methanamine. These analyses are fundamental in the development of materials with potential applications in catalysis, optical materials, and as models for studying bonding interactions within complexes (Buhl et al., 2013).
Novel Syntheses and Antitumor Activity
The compound's involvement in the synthesis of novel structures and investigation into their antitumor activities demonstrates its potential as a precursor in medicinal chemistry. Creating dimeric platinum complexes and studying their cytotoxic effects against cancer cells highlight the significance of (dimethylphosphoryl)methanamine derivatives in the development of new anticancer agents (Khokhar et al., 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
(S)-cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP.ClH/c1-11(2,10)8(9)7-5-3-4-6-7;/h7-8H,3-6,9H2,1-2H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODEWAMCDJDKJ-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(C)[C@@H](C1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)


![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)


![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)
![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)
![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)

![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2531232.png)

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)